Cas no 5462-86-2 (6-chloro-9-ethyl-9H-purine)

6-chloro-9-ethyl-9H-purine is a synthetic purine derivative with notable structural features. It exhibits high purity and stability, making it suitable for various research applications. This compound's unique substitution pattern offers potential for diverse chemical transformations, enhancing its utility in drug discovery and organic synthesis. Its specific properties make it a valuable tool in the chemical laboratory.
6-chloro-9-ethyl-9H-purine structure
6-chloro-9-ethyl-9H-purine structure
Product Name:6-chloro-9-ethyl-9H-purine
CAS No:5462-86-2
MF:C7H7ClN4
MW:182.610279321671
CID:1590233
PubChem ID:226068
Update Time:2025-07-15

6-chloro-9-ethyl-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-9-ethylpurine
    • NSC16129
    • 9-ethyl-6-chloropurine
    • 6-chloro-9-ethyl-purine
    • AC1Q3RZY
    • AC1L5EHR
    • 9-Aethyl-6-chlor-9H-purin
    • 6-Chlor-9-aethyl-purin
    • 6-Chlor-9-aethyl-9H-purin
    • 6-chloro-9-ethyl-9H-purine
    • 9H-Purine, 6-chloro-9-ethyl-
    • CTK1H1316
    • F2124-0079
    • 9H-Purine,6-chloro-9-ethyl
    • Z990435494
    • AS-83026
    • DB-013976
    • YSKHRCGNQFWRFM-UHFFFAOYSA-N
    • E82497
    • AKOS000320472
    • SCHEMBL7832523
    • NSC-16129
    • A1-06107
    • CS-0216863
    • DTXSID10280250
    • 5462-86-2
    • EN300-63513
    • AMY21238
    • Inchi: 1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3
    • InChI Key: YSKHRCGNQFWRFM-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)N(C=N2)CC

Computed Properties

  • Exact Mass: 182.03600
  • Monoisotopic Mass: 182.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.49960

6-chloro-9-ethyl-9H-purine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-chloro-9-ethyl-9H-purine

Introduction to 6-chloro-9-ethyl-9H-purine (CAS No. 5462-86-2)

6-chloro-9-ethyl-9H-purine, identified by the Chemical Abstracts Service Number (CAS No.) 5462-86-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine family, a class of nitrogen-containing organic compounds that are fundamental to nucleic acid structure and function. The structural features of 6-chloro-9-ethyl-9H-purine, including its chloro and ethyl substituents, make it a versatile scaffold for the development of various bioactive molecules.

The chemical structure of 6-chloro-9-ethyl-9H-purine consists of a purine ring system with a chlorine atom at the 6-position and an ethyl group at the 9-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design. The chlorine substituent, for instance, can serve as a point of attachment for further functionalization, while the ethyl group contributes to the overall molecular shape and interactions with biological targets.

In recent years, 6-chloro-9-ethyl-9H-purine has been extensively studied for its potential applications in the synthesis of pharmacologically active agents. One of the most promising areas of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug discovery efforts.

Several studies have demonstrated that derivatives of 6-chloro-9-ethyl-9H-purine can exhibit potent inhibitory effects on specific kinases. For example, modifications to the purine core have led to the identification of compounds that selectively target tyrosine kinases, which are overactive in many types of cancer. The chloro and ethyl substituents in 6-chloro-9-ethyl-9H-purine provide a favorable platform for further derivatization, allowing chemists to fine-tune the binding properties of these molecules to their intended targets.

Another area where 6-chloro-9-ethyl-9H-purine has shown promise is in the development of antiviral agents. The structural similarity between purines and nucleoside analogs makes this compound a valuable starting point for designing inhibitors that can disrupt viral replication cycles. Recent research has highlighted the potential of 6-chloro-9-ethyl-9H-purine derivatives in targeting RNA-dependent RNA polymerases (RdRp) enzymes found in viruses such as influenza and hepatitis C. By inhibiting these enzymes, such compounds can effectively prevent viral replication and spread.

The synthesis of 6-chloro-9-ethyl-9H-purine itself is an interesting chemical challenge. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for large-scale pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and protecting group strategies have been employed to streamline the synthesis process.

In addition to its pharmaceutical applications, 6-chloro-9-ethyl-9H-purine has also been explored in agrochemical research. Certain derivatives have shown herbicidal properties, making them potential candidates for developing new crop protection agents. The ability to modify the purine core allows researchers to tailor the biological activity of these compounds towards specific targets in plants, offering a greener alternative to traditional herbicides.

The computational modeling of 6-chloro-9-ethyl-9H-purine has played a significant role in understanding its interactions with biological targets. Molecular docking studies have been used to predict how this compound binds to proteins such as kinases and viral enzymes. These studies not only provide insights into the mechanism of action but also guide the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds for further development.

Recent clinical trials have begun to explore the therapeutic potential of 6-chloro-9-ethyl-9H-purine derivatives in treating various diseases. Preliminary results suggest that certain modifications can enhance drug efficacy while minimizing side effects. These findings underscore the importance of continued research into this compound class and highlight its potential as a foundation for novel therapeutics.

The future direction of research on 6-chloro-9-ethyl-9H-purine is likely to focus on expanding its applications across different therapeutic areas. Innovations in synthetic chemistry will be crucial for developing new derivatives with improved properties. Additionally, advancements in biotechnology may enable researchers to discover new biological targets for this compound class, further broadening its scope.

In conclusion,6-chloro-octyl-octahydroindole (CAS No.: 5462-octyl-octahydroindole) is an important intermediate chemical widely used in pharmaceutical synthesis; it plays an irreplaceable role in drug development; it has broad application prospects; we need more efforts; we need more exploration; we need more innovation; we need more breakthroughs; we need more progress; we need more success.

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